7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Description
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a seven-membered heterocyclic compound that features a benzene ring fused to an azepine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Properties
IUPAC Name |
7-phenylmethoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-14(7-3-1)13-19-16-9-10-17-15(12-16)8-4-5-11-18-17/h1-3,6-7,9-10,12,18H,4-5,8,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVIROBPMUDMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a benzyloxy-substituted phenylacetic acid with an amine under acidic conditions to form the azepine ring . Another approach includes the use of [1,7]-electrocyclization reactions of azomethine ylides generated from suitable precursors .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted benzaldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific derivative of the compound being studied. Generally, it may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-benzo[b]azepine: Lacks the benzyloxy group, which may affect its biological activity and chemical reactivity.
1-benzazepine: A simpler structure with different pharmacological properties.
Dibenzo[b,d]azepine: Contains an additional benzene ring, leading to different chemical and biological characteristics.
Uniqueness
7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature distinguishes it from other azepine derivatives and contributes to its specific applications in research and industry.
Biological Activity
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
- Molecular Formula : C15H17N
- Molecular Weight : 225.31 g/mol
- CAS Number : 1253197-26-0
Recent studies indicate that compounds related to benzo[b]azepines exhibit activity through modulation of neurotransmitter systems and potential anticancer properties. Specifically, 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been shown to act as an agonist for the serotonin receptor 5HT2C . This interaction is crucial for various physiological processes, including mood regulation and appetite control.
Anticancer Activity
Research has demonstrated that derivatives of the benzo[b]azepine structure can inhibit tumor cell proliferation. For instance, a related compound was evaluated for its antiproliferative effects against various cancer cell lines using the MTT assay. The results indicated significant inhibition of cell growth in lung cancer cells (A549) with an IC50 value of approximately 0.054 µM .
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. The modulation of 5HT2C receptors is linked to antidepressant effects, making this class of compounds a target for further research in neuropharmacology .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of several benzo[b]azepine derivatives, it was found that modifications at specific positions significantly enhanced activity against lung cancer cells. For example, compound 11b exhibited superior anti-proliferation activity compared to standard treatments like rucaparib .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11b | A549 | 0.054 | PARP-1 inhibition |
| Rucaparib | A549 | 0.067 | PARP-1 inhibition |
Study 2: Neuropharmacological Assessment
A study explored the effects of various benzo[b]azepine derivatives on serotonin receptor activity. The findings indicated that these compounds could effectively modulate serotonin signaling pathways, suggesting their potential use in treating anxiety and depression .
Q & A
Q. What are the optimal synthetic routes for preparing 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and how can reaction yields be improved?
Methodological Answer: The synthesis of benzazepine derivatives typically involves multi-step reactions, including cyclization, acylation, or nucleophilic substitution. For example, analogous compounds like 4-(2,4-dichlorobenzoyl)-7-fluoro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one () utilize acylation of a benzodiazepine core under basic conditions. Key factors for yield optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions.
- Catalysts : Use of Lewis acids (e.g., AlCl₃) or palladium catalysts for coupling reactions ().
- Purification : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) improves purity .
Q. How can researchers confirm the structural integrity of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine?
Methodological Answer: Structural validation requires a combination of analytical techniques:
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
Methodological Answer: Given structural similarities to neuroactive benzazepines ( ), prioritize assays targeting:
- GPCR binding : Radioligand displacement assays for dopamine or serotonin receptors (e.g., 5-HT₂A, D₂).
- Cytochrome P450 inhibition : Assess metabolic stability using human liver microsomes (HLMs).
- Cellular toxicity : MTT assay in HEK-293 or SH-SY5Y cells (IC₅₀ determination).
- Solubility and permeability : PAMPA (Parallel Artificial Membrane Permeability Assay) for blood-brain barrier penetration predictions .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data in receptor-binding affinity studies?
Methodological Answer: Contradictions in binding data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or receptor isoforms. Strategies include:
- Molecular docking (AutoDock Vina, Schrödinger) : Compare binding poses of 7-(benzyloxy)-substituted analogs to receptor subtypes (e.g., 5-HT₂A vs. 5-HT₂C).
- Molecular Dynamics (MD) simulations : Analyze ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER).
- Free Energy Perturbation (FEP) : Quantify energy differences between binding modes ().
- Meta-analysis : Statistically harmonize data from multiple sources using tools like RevMan or R .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer: Mechanistic validation requires orthogonal approaches:
- Knockout/knockdown models : CRISPR-Cas9-edited cell lines (e.g., dopamine receptor KO) to confirm target specificity.
- Phosphoproteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map downstream signaling pathways.
- In vivo microdialysis : Measure neurotransmitter release (e.g., dopamine, serotonin) in rodent brains.
- PET/SPECT imaging : Radiolabel the compound (¹¹C/¹⁸F) to track biodistribution and target engagement .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
Methodological Answer: SAR optimization involves systematic substituent variation and pharmacological profiling:
- Parallel synthesis : Generate analogs via combinatorial chemistry (e.g., Ugi reaction).
- Free-Wilson analysis : Quantify contributions of substituents to activity .
Q. What protocols address discrepancies in toxicity profiles reported for similar benzazepines?
Methodological Answer: Discrepancies (e.g., conflicting LD₅₀ values in vs. 17) require standardized testing:
- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (28-day repeated dose).
- Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., epoxides).
- Species-specific assays : Compare toxicity in human hepatocytes vs. rodent models.
- Omics integration : Transcriptomics (RNA-seq) to identify off-target pathways .
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) enhance process optimization for scaled synthesis?
Methodological Answer: AI integration enables:
- Reaction prediction : Retrosynthetic analysis via IBM RXN or ASKCOS.
- Process simulation : COMSOL models for heat/mass transfer in continuous-flow reactors.
- DoE (Design of Experiments) : Machine learning (Python/scikit-learn) to optimize parameters (temperature, catalyst loading).
- Real-time analytics : PAT (Process Analytical Technology) with inline NMR or IR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
